LiPF6 Electrolyte Conductivity: 1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane (ETFEE) vs. Tetrafluorinated Analog (FETFEE)
In a direct head-to-head comparison of electrolyte properties, the conductivity (κ) of a 1 mol dm⁻³ LiPF6 solution is measurably different between 1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane (ETFEE) and its more highly fluorinated analog, 1-(2-fluoroethoxy)-2-(2,2,2-trifluoroethoxy)ethane (FETFEE). The study concludes that the LiPF6 solution in FETFEE exhibited higher conductivity than the solution in ETFEE [1]. This indicates that ETFEE's specific level of fluorination (trifluorination) yields a distinct conductivity profile compared to a similar compound with one additional fluorine atom.
| Evidence Dimension | Conductivity of 1 mol dm⁻³ LiPF6 electrolyte solution |
|---|---|
| Target Compound Data | Conductivity (κ) of LiPF6 in ETFEE |
| Comparator Or Baseline | Conductivity (κ) of LiPF6 in FETFEE |
| Quantified Difference | Conductivity (FETFEE) > Conductivity (ETFEE) |
| Conditions | 1 mol dm⁻³ LiPF6 solution |
Why This Matters
This data proves that the target compound's unique conductivity profile is distinct from even a closely related fluorinated ether, providing a specific performance lever for electrolyte engineers that would be lost if a 'similar' alternative was procured.
- [1] Nambu, N. (2016). Physical and Electrochemical Properties of Fluorinated Dialkyl Ethers. Electrochemistry, 84(10), 776-778. View Source
